2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)aceticacid
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Overview
Description
2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require the use of specific catalysts and solvents to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds share a similar core structure but differ in the substituents attached to the pyridine ring.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities.
Uniqueness
2-Oxo-2-(2-(trifluoromethyl)pyridin-3-yl)acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H4F3NO3 |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-oxo-2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6-4(2-1-3-12-6)5(13)7(14)15/h1-3H,(H,14,15) |
InChI Key |
UWOHTHYSYAVFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)C(=O)O |
Origin of Product |
United States |
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